Methyl 4-[(chlorosulfonyl)methyl]benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including condensation, diazotization, chlorosulfonylation, and esterification. For instance, the synthesis of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction between 4-alkoxybenzaldehyde and 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide . Similarly, the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate was achieved through diazotization and Sandmeyer reaction, followed by oxidation, esterification, chlorination, condensation, and methylation . These methods could potentially be adapted for the synthesis of methyl 4-[(chlorosulfonyl)methyl]benzoate.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal and molecular-electronic structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were characterized using this method . The molecular structure is often stabilized by intramolecular hydrogen bonds, as seen in the case of methyl 2-(p-toluenesulfonamido)benzoate . These findings suggest that similar intramolecular interactions may be present in methyl 4-[(chlorosulfonyl)methyl]benzoate.
Chemical Reactions Analysis
The reactivity of sulfonyl-containing benzoates can be influenced by the presence of substituents on the benzene ring. For instance, the presence of a chlorosulfonyl group can facilitate further chemical reactions, such as the synthesis of methyl 2-(chlorosulfonyl)benzoate through continuous-flow diazotization and chlorosulfonylation . The reactivity of these compounds can also be studied using quantum chemical calculations, as demonstrated for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing benzoates can vary depending on their molecular structure. For example, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds is enhanced by increasing the chain length of the alkoxy group . These properties are crucial for understanding the behavior of methyl 4-[(chlorosulfonyl)methyl]benzoate in different environments and applications.
Scientific Research Applications
1. Synthesis and Chemical Processes
Methyl 4-[(chlorosulfonyl)methyl]benzoate and its derivatives are integral in various chemical syntheses and processes. For instance, an efficient synthesis process for methyl 2-(chlorosulfonyl)benzoate, which involves continuous-flow diazotization and chlorosulfonylation, demonstrates the importance of controlling side reactions in chemical manufacturing (Yu et al., 2016). Similarly, the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, highlights the role of these compounds in producing pharmaceutical intermediates (Yang Jian-she, 2009).
2. Liquid Crystalline and Fluorescence Properties
Methyl 4-[(chlorosulfonyl)methyl]benzoate derivatives show potential in studying liquid crystalline and fluorescence properties. The synthesis and investigation of methyl 4-(4-alkoxystyryl)benzoates, for example, have revealed insights into thermally stable compounds with potential applications in liquid crystal technology (Muhammad et al., 2016).
3. Biological Applications
The compound and its derivatives find applications in biological studies as well. Methyl benzoate, a closely related compound, has been studied for its larvicidal activity against mosquitoes, suggesting potential in environmentally friendly pest control solutions (Mostafiz et al., 2022).
4. Material Science and Photophysical Studies
In material science, methyl 4-[(chlorosulfonyl)methyl]benzoate derivatives are used to investigate the properties of materials. For instance, the study of vibrational spectroscopy of methyl benzoate provides a basis for developing new IR pulse schemes applicable to biomolecules (Maiti, 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(chlorosulfonylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZPLOSFBIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618253 | |
Record name | Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
CAS RN |
130047-14-2 | |
Record name | Methyl 4-[(chlorosulfonyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-[(chlorosulfonyl)methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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